Dehydrocorydalin

Übersicht

Beschreibung

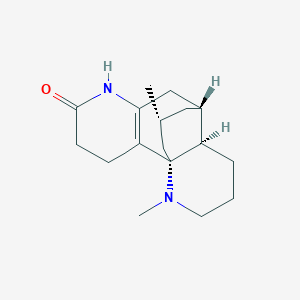

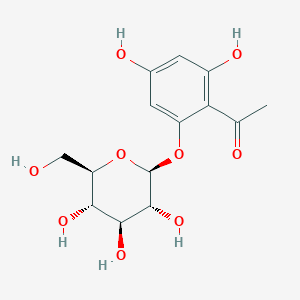

Dehydrocorydalin is an alkaloidal component isolated from Rhizoma corydalis . It has anti-inflammatory and anti-tumor effects and can protect the cardiovascular system .

Molecular Structure Analysis

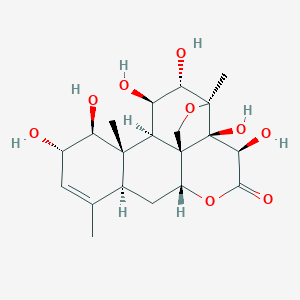

The molecular formula of this compound is C22H24NO4 . The molecular weight is 366.43 . The structure includes a quaternary protoberberine alkaloid .Wissenschaftliche Forschungsanwendungen

Schmerzstillende Eigenschaften

DHC wird seit langem als Analgetikum eingesetzt. Es wurde zur Linderung von spastischen, abdominellen und Menstruationsschmerzen sowie von Schmerzen aufgrund von Verletzungen eingesetzt . Forscher haben seine Wirkmechanismen untersucht, darunter Wechselwirkungen mit Schmerzrezeptoren und die Modulation von Neurotransmittern.

Herz-Kreislauf-Gesundheit

Das Kraut Corydalis yanhusuo wird traditionell zur Förderung der Blutzirkulation und zur Behandlung von koronaren Herzkrankheiten eingesetzt. DHC trägt als Schlüsselkomponente zu diesen Wirkungen bei. Studien untersuchen seine Auswirkungen auf Blutgefäße, Herzfunktion und Lipidstoffwechsel .

Antiatherosklerotische Wirkungen

In Tiermodellen hat DHC antiatherosklerotische Eigenschaften gezeigt. Forscher beobachteten eine Reduktion von atherosklerotischen Plaques und berechneten die maximale diastolische Geschwindigkeit (PDV) der Aorta. Diese Ergebnisse deuten auf mögliche kardiovaskuläre Vorteile hin .

Neuroprotektion

DHC besitzt neuroprotektive Kapazität. Untersuchungen an Rattenhirn-Kortex-Synaptosomen haben seine Wirkung auf die Glutamatfreisetzung untersucht. Durch die Modulation von Neurotransmitterspiegeln kann DHC möglicherweise Schutz vor neurodegenerativen Erkrankungen bieten .

Metabolismus und Ausscheidung

Pharmakokinetische Studien haben DHC aus reinen Quellen mit einer wirksamen Fraktion von Corydalis yanhusuo (EFY) verglichen. EFY-abgeleitetes DHC wird schneller resorbiert und langsamer ausgeschieden, möglicherweise aufgrund von Wechselwirkungen mit Transportproteinen, metabolisierenden Enzymen und Plasmaproteinen .

Wirkmechanismus

Target of Action

Dehydrocorydaline, an alkaloidal compound isolated from the traditional Chinese herb Corydalis yanhusuo , has been found to target multiple sites in the body. It primarily targets macrophages , and it has been shown to combat Listeria monocytogenes by dysregulating carbohydrate metabolism, suppressing cell wall synthesis, and inhibiting bacterial motility . It also targets the TRAF6/NF-κB pathway and the MEK1/2-ERK1/2 cascade .

Mode of Action

Dehydrocorydaline interacts with its targets in a variety of ways. It has been shown to decrease the levels of proinflammatory gene clusters, significantly downregulate proinflammatory interleukin (IL)-1β and IL-18 mRNA levels in a time- and concentration-dependent manner . Furthermore, it decreases lipopolysaccharide (LPS)-induced inflammation in bone marrow-derived macrophages (BMDMs), as evidenced by the reduced protein levels of CD80, iNOS, NLRP3, IL-1β, and IL-18 . Importantly, it attenuates LPS-induced activation of p65 and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway .

Biochemical Pathways

Dehydrocorydaline affects several biochemical pathways. It inhibits the TRAF6/NF-κB pathway , which plays a crucial role in immune and inflammatory responses. It also suppresses the MEK1/2-ERK1/2 cascade , which is involved in regulating cell proliferation, migration, and invasion. In addition, it has been shown to dysregulate carbohydrate metabolism, suppress cell wall synthesis, and inhibit bacterial motility in Listeria monocytogenes .

Pharmacokinetics

It’s known that it’s an alkaloidal compound isolated from the traditional chinese herb corydalis yanhusuo , suggesting it’s likely to be absorbed and metabolized in the body

Result of Action

Dehydrocorydaline has been shown to have significant anti-inflammatory and anti-oxidative stress functions . It decreases IL-1β, IL-6, TNFα, and IFNγ levels, mitigates ROS level, and up-regulates Nrf2/HO-1, SOD, and GSH-PX expressions dose-dependently . It also improves the survival of sepsis mice, reduces TUNEL-labeled apoptosis of cardiomyocytes, and enhances the viability of LPS-induced H9C2 cardiomyocytes .

Action Environment

The action of Dehydrocorydaline can be influenced by environmental factors. For instance, it has been shown to have anti-inflammatory and antithrombotic benefits , suggesting that it may be particularly effective in environments where inflammation and thrombosis are prevalent.

Safety and Hazards

Eigenschaften

IUPAC Name |

2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-12H,8-9H2,1-5H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKQJTRWODZPHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10605-03-5 (chloride) | |

| Record name | Dehydrocorydalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030045160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30904183 | |

| Record name | Dehydrocorydalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30045-16-0 | |

| Record name | Dehydrocorydaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30045-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrocorydalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030045160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrocorydalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Dehydrocorydaline exert its anti-metastatic effects in Non-Small Cell Lung Carcinoma (NSCLC) cells?

A1: Dehydrocorydaline demonstrates anti-metastatic activity in NSCLC cells through a multifaceted mechanism. Primarily, it targets the B-cell lymphoma 2 (Bcl-2) signaling pathway, downregulating the expression of the anti-apoptotic protein Bcl-2 while promoting the expression of the pro-apoptotic protein Bax []. Additionally, Dehydrocorydaline effectively suppresses the expression of matrix metalloproteinases (MMPs), specifically MMP-7 and MMP-9, which are key enzymes involved in the breakdown of the extracellular matrix, facilitating cancer cell invasion and metastasis [].

Q2: Are there any studies investigating the impact of Dehydrocorydaline on specific molecular targets within the Bcl-2 signaling pathway?

A2: While the provided research highlights the interaction of Dehydrocorydaline with the Bcl-2 signaling pathway, further investigation is needed to elucidate the precise molecular targets within this pathway. Future studies focusing on identifying specific interactions between Dehydrocorydaline and key proteins within the Bcl-2 pathway will be crucial for a comprehensive understanding of its anti-tumor mechanisms.

Q3: What is the historical context of Dehydrocorydaline research?

A3: Early research on Dehydrocorydaline, specifically the study "Ueber das r‐Corydalin" [], primarily focused on its structural characterization and synthesis. This laid the groundwork for subsequent investigations exploring its biological activities. More recently, studies like the one highlighting its anti-metastatic effects in NSCLC cells [] demonstrate a shift towards understanding its potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

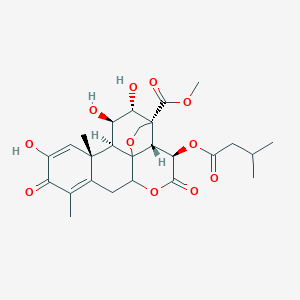

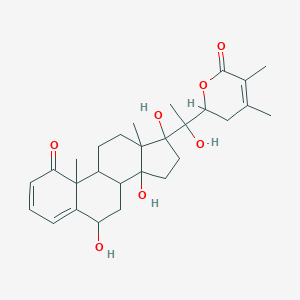

![12-Acetyl-9,13,17-trihydroxy-5,10,16,21-tetramethoxy-13-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(15),2(11),3(8),4(22),5,9,16,18(23),20-nonaene-7,19-dione](/img/structure/B211561.png)

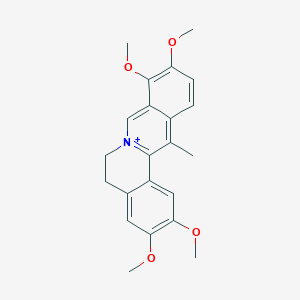

![5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B211562.png)

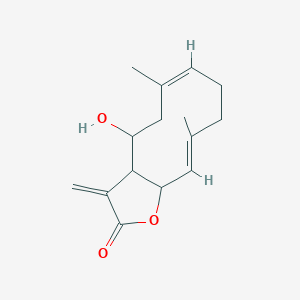

![[(2E)-6-(ethoxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B211590.png)

![2-[1-hydroxy-1-(5,6,14,17-tetrahydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one](/img/structure/B211769.png)

![methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B211781.png)